(2-Mercaptoethyl)trimethylammonium iodide
Overview
Description
Synthesis Analysis
The synthesis of (2-Mercaptoethyl)trimethylammonium iodide-related compounds often involves reactions such as demethylation-allylic substitution and N-N exchange reactions at ambient temperature or at elevated temperatures to yield corresponding salts. An example includes the synthesis of β-fluorinated vinamidinium salts from (polyfluoro-1-propenyl)trimethylammonium iodides and primary or secondary amines in good yields, showcasing the reactivity and potential transformations of trimethylammonium iodide derivatives (Yamanaka, Yamashita, & Ishihara, 1992).
Molecular Structure Analysis
The molecular structure of trimethylammonium iodide derivatives has been explored through various spectroscopic and crystallographic techniques. Structures such as bis(trimethylammonium)hexane diiodide encapsulate iodine, demonstrating the ability of these salts to form complex structures with iodine and other halogens. These structures provide insight into the stabilizing interactions within the crystal matrix and the geometric preferences of trimethylammonium iodide derivatives in solid-state forms (Abate et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving (2-Mercaptoethyl)trimethylammonium iodide and its derivatives reveal a wide range of reactivities and products. For instance, reactions with aromatic amines have shown that certain derivatives serve as electrophilic reagents, leading to N-dithiolanylated and C-dithiolanylated products. This versatility in chemical reactions highlights the compound's potential as a building block in organic synthesis and its reactive nature toward various nucleophiles (Hiratani, Nakai, & Okawara, 1973).
Physical Properties Analysis
The physical properties of (2-Mercaptoethyl)trimethylammonium iodide derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application and handling. Studies have shown these compounds form stable crystalline structures with specific hydration patterns and interact with water and other solvents in a predictable manner, influencing their solubility and stability in different environments (Harmon & Nowos, 1991).
Scientific Research Applications
Electrophilic Dithiolanylating Reagent : (1,3-Dithiolan-2-yl)trimethylammonium iodide serves as an electrophilic 1,3-dithiolanylating reagent, producing N-dithiolanylated products in reactions with anilines, such as N-methylaniline (Hiratani, Nakai, & Okawara, 1973).
Nucleophilic Substitution Mechanism : The synthesis of (2-hydroxycyclopropyl)trimethylammonium iodide (4) demonstrates a nucleophilic substitution mechanism at the three-membered ring, exemplifying its utility in organic synthesis (Kunz, 1976).
Route to β-fluoro Vinamidinium Salts : A novel and simple method to produce β-fluoro vinamidinium salts involves reacting (polyfluoro-1-propenyl)trimethylammonium iodides with primary or secondary amines, highlighting potential applications in medicinal chemistry (Yamanaka, Yamashita, & Ishihara, 1992).
Dynamic Resolution of Diiodoperfluoroalkanes : Bis(trimethylammonium) alkane diiodides can selectively encapsulate and isolate diiodoperfluoroalkanes from mixtures, suggesting applications in separation technology (Metrangolo et al., 2009).
Myoneural Blocking Agent : 5:6-Dithiadecamethylene 1:10-bis(trimethylammonium iodide) shows promise as a new myoneural blocking agent in clinical anesthesia, potentially offering advantages over existing drugs (Hunter, 1953).
Encapsulation in Organic Salt Crystals : Novel methods enable the selective formation of rare polyiodide species in organic salt crystal matrices, with implications for medical and chemical applications (Abate et al., 2010).
properties
IUPAC Name |
trimethyl(2-sulfanylethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS.HI/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGNYPVJSIRPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCS.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Mercaptoethyl)trimethylammonium iodide | |
CAS RN |
7161-73-1 | |
Record name | Ethanaminium, 2-mercapto-N,N,N-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7161-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Mercaptoethyl)trimethylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007161731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-mercaptoethyl)trimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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